2-Bromo-5-(methylsulphonyl)aniline chemical properties
2-Bromo-5-(methylsulphonyl)aniline chemical properties
An In-Depth Technical Guide to 2-Bromo-5-(methylsulphonyl)aniline: Properties, Synthesis, and Applications in Drug Discovery
Introduction
2-Bromo-5-(methylsulphonyl)aniline is a substituted aniline derivative that serves as a highly functionalized and valuable building block in modern organic synthesis. Its unique trifunctional nature—possessing a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling, and a strongly electron-withdrawing methylsulfonyl group—makes it an attractive intermediate for constructing complex molecular architectures. While not a widely commercialized compound, its utility is most pronounced in medicinal chemistry, where scaffolds of this nature are pivotal for developing targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of its chemical properties, a predicted spectroscopic profile, a representative synthetic approach, and its strategic application in drug development, tailored for researchers and drug development professionals.
Physicochemical and Structural Properties
The structural arrangement of the functional groups dictates the physical and chemical behavior of the molecule. The methylsulfonyl (sulfone) group at the 5-position acts as a powerful electron-withdrawing group, significantly lowering the pKa of the anilinic nitrogen and influencing the regioselectivity of electrophilic aromatic substitution. The bromine atom at the 2-position provides a key handle for metal-catalyzed cross-coupling reactions.
Core Data Summary
A summary of the core physicochemical data for 2-Bromo-5-(methylsulphonyl)aniline is presented below. It should be noted that while some data are calculated or sourced from supplier information, specific experimental values like melting and boiling points are not extensively reported in peer-reviewed literature, reflecting its status as a specialized intermediate.
| Property | Value / Description | Source(s) |
| IUPAC Name | 2-bromo-5-(methylsulfonyl)aniline | |
| CAS Number | 942474-24-0 | |
| Molecular Formula | C₇H₈BrNO₂S | |
| Molecular Weight | 250.11 g/mol | |
| Physical Form | White to off-white solid or liquid | |
| Melting Point | Not definitively reported. Expected to be a solid at room temperature, similar to its isomer 3-Bromo-5-(methylsulfonyl)aniline. | [3] |
| Solubility | Expected to be sparingly soluble in water but soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane, a common trait for functionalized bromoanilines. | [4] |
| Storage | Store in a dark place under an inert atmosphere at room temperature to prevent degradation. |
Chemical Structure Diagram
Caption: Proposed synthesis of 2-Bromo-5-(methylsulfonyl)aniline.
Representative Experimental Protocol: Bromination
This protocol is a representative method based on standard procedures for the selective bromination of activated anilines.
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Dissolution: Dissolve 3-(methylsulfonyl)aniline (1.0 eq.) in a suitable polar aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask under a nitrogen atmosphere.
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Cooling: Cool the solution to 0 °C using an ice bath to control the reaction exotherm.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.05 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The use of NBS provides a mild source of electrophilic bromine, minimizing over-bromination.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching & Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
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Washing: Wash the combined organic layers sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-Bromo-5-(methylsulfonyl)aniline.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-5-(methylsulfonyl)aniline stems from the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.
Reactivity Map
Caption: Key reactive sites and associated transformations.
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The Amino Group: As a nucleophile, the primary amine can readily undergo acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and reductive amination. It can also be converted to a diazonium salt, opening the door to Sandmeyer-type reactions to install a variety of other functional groups.
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The Bromo Group: This is arguably the most valuable functional group for drug discovery applications. It serves as an electrophilic handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. [1]It is also a substrate for Buchwald-Hartwig amination to form diarylamines.
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The Aromatic Ring: The ring is deactivated towards further electrophilic substitution due to the potent sulfone group. However, the existing substitution pattern makes it a pre-validated scaffold for insertion into inhibitor binding pockets.
Application Example: Synthesis of Kinase Inhibitors
This molecular scaffold is particularly relevant to the synthesis of kinase inhibitors. [5][6]Many Type I and Type II kinase inhibitors utilize a heterocyclic core that mimics the adenine ring of ATP. This core is often functionalized with an aniline or related amine that extends into the "hinge region" of the kinase active site, forming critical hydrogen bonds. The position ortho to this hinge-binding amine is frequently substituted with aryl or heteroaryl groups that occupy a hydrophobic pocket, enhancing potency and selectivity. [7] 2-Bromo-5-(methylsulfonyl)aniline is an ideal starting material for such structures. The amino group can serve as the hinge-binder, while the bromine atom provides the attachment point for the hydrophobic fragment via Suzuki coupling. [1]
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory when handling 2-Bromo-5-(methylsulphonyl)aniline.
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Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). * Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [8]Avoid contact with skin and eyes.
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Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. [9]Do not allow the material to enter drains.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-5-(methylsulphonyl)aniline represents a synthetically versatile and strategically important building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for controlled, sequential modifications, making it a powerful tool for generating libraries of complex molecules. In particular, its suitability for constructing kinase inhibitor scaffolds via palladium-catalyzed cross-coupling highlights its value to researchers developing next-generation targeted therapies. This guide provides the foundational knowledge required for its safe handling, synthesis, and effective application in advanced organic synthesis.
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